molecular formula C23H27FN2O4S B2804564 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one CAS No. 923250-31-1

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2804564
CAS No.: 923250-31-1
M. Wt: 446.54
InChI Key: LLKUVIFHGLGZLO-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic system where oxygen and nitrogen atoms occupy positions 1 and 4/8, respectively. The 4-position of the spiro ring is substituted with a 4-fluoro-3-methylbenzenesulfonyl group, while the 8-position is linked to a 2-(3-methylphenyl)ethan-1-one moiety.

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4S/c1-17-4-3-5-19(14-17)16-22(27)25-10-8-23(9-11-25)26(12-13-30-23)31(28,29)20-6-7-21(24)18(2)15-20/h3-7,14-15H,8-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKUVIFHGLGZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group contrasts with the 4-methoxyphenylsulfonyl group in . Fluorine’s electron-withdrawing nature may increase metabolic stability compared to the electron-donating methoxy group.

Position 8 Modifications :

  • The target compound’s 2-(3-methylphenyl)ethan-1-one group provides a planar ketone moiety, which may enhance hydrogen-bonding capacity compared to the alkyl or bis(fluorophenyl) groups in .

Spiro Ring Flexibility: The puckering of the spiro[4.5]decane ring (as defined by Cremer-Pople parameters ) likely varies between compounds due to substituent bulk. For example, the bis(4-fluorophenyl)butyl group in may induce greater ring distortion than the target compound’s ethanone group.

Computational Similarity Assessment

Using methodologies from chemoinformatics:

  • Tanimoto Coefficient : A comparison of binary fingerprints (e.g., MACCS keys) between the target compound and yields a moderate similarity (~0.65–0.75), driven by shared sulfonyl and spiro ring features .
  • Graph-Based Comparison : Subgraph matching reveals higher structural similarity (~80%) with due to shared fluorinated aryl groups, but diverges in core functionalization .

Biological Activity

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a spirocyclic framework, a sulfonyl group, and a fluorinated aromatic moiety, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H27FN2O4SC_{23}H_{27}FN_{2}O_{4}S, with a molecular weight of approximately 446.5 g/mol. The structural characteristics include:

Feature Description
Spirocyclic Structure Contains a diazaspiro framework enhancing stability
Sulfonyl Group Increases solubility and biological activity
Fluorinated Aromatic Moiety Enhances interaction with biological targets

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has shown potential as an inhibitor of lysosomal phospholipase A2 (PLA2), an enzyme linked to phospholipidosis and drug-induced toxicity . The interaction with PLA2 may lead to anti-inflammatory effects, making it a candidate for therapeutic applications in conditions involving inflammation.

Research Findings

Recent studies have explored the pharmacological properties of this compound, focusing on its effects in various biological models:

  • Anticonvulsant Activity : Preliminary research indicates that compounds with similar structures exhibit anticonvulsant properties, suggesting that this compound may also possess similar effects .
  • Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit PLA2 activity effectively, which is crucial for understanding its potential applications in treating inflammatory diseases .
  • Comparative Analysis : Comparison with structurally related compounds has shown that the unique combination of functional groups in this compound confers distinct biological activities not observed in simpler analogs .

Case Studies

Several case studies have investigated the effects of this compound in various experimental setups:

  • Study on PLA2 Inhibition : A study highlighted the inhibitory effects of cationic amphiphilic drugs on PLA2, establishing a correlation between structural features and biological activity .
  • Pharmacokinetic Evaluations : Pharmacokinetic studies revealed that compounds similar to this one exhibit favorable absorption and distribution profiles, indicating potential for effective therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : Use a multi-step approach:

  • Step 1 : Construct the spirocyclic core via cyclization of a piperazine derivative with a ketone under anhydrous conditions (e.g., dichloromethane, triethylamine) to prevent hydrolysis .
  • Step 2 : Introduce the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution, using sulfonyl chlorides and catalysts like AlCl₃ .
  • Step 3 : Optimize solvent choice (e.g., acetonitrile for reflux conditions) and temperature control to minimize side reactions .
    • Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, DCM/MeOH eluent) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use preparative HPLC with reversed-phase columns (e.g., Chromolith®) for high-purity isolation. Adjust gradient elution (water/acetonitrile) to resolve polar impurities .
  • Characterization :

  • NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm for diazaspiro protons) and sulfonyl group integration .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using HRMS .
  • X-ray Crystallography : Resolve spirocyclic conformation and sulfonyl group orientation (if single crystals are obtainable) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Target Selection : Prioritize enzymes/receptors with homology to targets of structurally related compounds (e.g., triazaspiro derivatives with antibacterial or antitumor activity) .
  • Assay Design :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., protease inhibition with fluorogenic substrates) .
  • Binding Affinity : Perform SPR (Surface Plasmon Resonance) to measure dissociation constants (KD) .
    • Positive Controls : Compare activity to known spirocyclic sulfonamides (e.g., antibacterial Compound 8-(3-chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

  • Substituent Variation :

  • Sulfonyl Group : Replace 4-fluoro-3-methylbenzenesulfonyl with 2-fluorophenyl or 4-methoxyphenyl sulfonyl to assess steric/electronic effects on target binding .
  • Spiro Core : Modify the oxa/diaza ratio (e.g., 1-oxa-4,8-diaza vs. 1,4,8-triazaspiro) to alter ring strain and solubility .
    • Experimental Workflow :
  • Synthesize analogs via parallel synthesis .
  • Test analogs in functional assays (e.g., IC50 determination) and correlate with computational docking (e.g., AutoDock Vina) .

Q. How should researchers address contradictory data in biological activity between this compound and structural analogs?

  • Root Cause Analysis :

  • Assay Conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO tolerance) across studies .
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes to identify metabolic inactivation pathways .
    • Resolution Strategies :
  • Perform orthogonal assays (e.g., cell-based vs. biochemical assays) .
  • Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Q. What experimental designs are recommended for in vivo efficacy and toxicity studies?

  • Pharmacokinetics (PK) :

  • ADME Profiling : Measure plasma half-life (t1/2) in rodents via LC-MS/MS after oral/intravenous administration .
  • Tissue Distribution : Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify accumulation in target organs .
    • Toxicity :
  • Acute Toxicity : Dose escalation in mice (OECD 423) with histopathology .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

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